molecular formula C15H19N5O2S B7434976 N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)pyrido[3,4-d]pyrimidin-4-amine

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)pyrido[3,4-d]pyrimidin-4-amine

Cat. No. B7434976
M. Wt: 333.4 g/mol
InChI Key: ILWGTFJDKWSQSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)pyrido[3,4-d]pyrimidin-4-amine, commonly known as AZD8055, is a small molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase. mTOR is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. AZD8055 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.

Mechanism of Action

AZD8055 is a selective ATP-competitive inhibitor of N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)pyrido[3,4-d]pyrimidin-4-amine kinase. It binds to the ATP-binding site of this compound, preventing the phosphorylation of downstream targets involved in cell growth, proliferation, and survival. AZD8055 has been shown to inhibit both this compound complex 1 (N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)pyrido[3,4-d]pyrimidin-4-amineC1) and this compound complex 2 (N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)pyrido[3,4-d]pyrimidin-4-amineC2) signaling pathways.
Biochemical and Physiological Effects:
AZD8055 has been shown to have various biochemical and physiological effects. In cancer, AZD8055 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In neurodegenerative disorders, AZD8055 has been shown to improve cognitive function and reduce neuroinflammation. In metabolic diseases, AZD8055 has been shown to improve insulin sensitivity and reduce hepatic steatosis.

Advantages and Limitations for Lab Experiments

AZD8055 has several advantages for lab experiments. It is a highly selective inhibitor of N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)pyrido[3,4-d]pyrimidin-4-amine kinase, allowing for specific targeting of this compound signaling pathways. It has also been extensively studied in various disease models, providing a wealth of data for further research. However, AZD8055 has some limitations for lab experiments. It has low solubility in water, making it difficult to administer in vivo. It also has potential off-target effects, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for research on AZD8055. One area of interest is the development of more potent and selective N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)pyrido[3,4-d]pyrimidin-4-amine inhibitors. Another area of interest is the combination of AZD8055 with other therapies, such as chemotherapy or immunotherapy, for enhanced anticancer effects. Additionally, further research is needed to elucidate the role of this compound signaling pathways in various diseases and to identify potential biomarkers for patient selection and monitoring.

Synthesis Methods

AZD8055 can be synthesized using a multistep process involving various chemical reactions. The synthesis involves the condensation of 2,6-dichloro-3-nitropyridine with 8-azabicyclo[3.2.1]octan-3-one, followed by reduction of the nitro group to an amine. The amine is then reacted with 4-(4-aminopyridin-2-ylamino)pyrido[3,4-d]pyrimidine-6-carbonitrile to obtain the final product.

Scientific Research Applications

AZD8055 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases. In cancer, N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)pyrido[3,4-d]pyrimidin-4-amine is often hyperactivated, leading to uncontrolled cell growth and proliferation. AZD8055 has been shown to inhibit this compound activity, leading to decreased cell growth and proliferation in various cancer cell lines. In neurodegenerative disorders, this compound has been implicated in the regulation of neuronal survival and function. AZD8055 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In metabolic diseases, this compound has been shown to play a role in regulating glucose and lipid metabolism. AZD8055 has been shown to improve insulin sensitivity and reduce hepatic steatosis in animal models of type 2 diabetes.

properties

IUPAC Name

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)pyrido[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S/c1-23(21,22)20-11-2-3-12(20)7-10(6-11)19-15-13-4-5-16-8-14(13)17-9-18-15/h4-5,8-12H,2-3,6-7H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWGTFJDKWSQSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)NC3=NC=NC4=C3C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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